molecular formula C14H27FO2 B12994251 Ethyl 12-fluorododecanoate CAS No. 373-26-2

Ethyl 12-fluorododecanoate

Cat. No.: B12994251
CAS No.: 373-26-2
M. Wt: 246.36 g/mol
InChI Key: UZDAUCVVNDPNCN-UHFFFAOYSA-N
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Description

Ethyl 12-fluorododecanoate: is an organic compound with the molecular formula C14H27FO2 It is a fluorinated ester, which means it contains a fluorine atom attached to a carbon chain, and an ester functional group

Properties

CAS No.

373-26-2

Molecular Formula

C14H27FO2

Molecular Weight

246.36 g/mol

IUPAC Name

ethyl 12-fluorododecanoate

InChI

InChI=1S/C14H27FO2/c1-2-17-14(16)12-10-8-6-4-3-5-7-9-11-13-15/h2-13H2,1H3

InChI Key

UZDAUCVVNDPNCN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCCCCCCF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 12-fluorododecanoate can be synthesized through the esterification of 12-fluorododecanoic acid with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or a Lewis acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl 12-fluorododecanoate can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or other oxidized products.

    Reduction: Reduction of this compound can yield alcohols or other reduced derivatives.

    Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products:

    Oxidation: 12-fluorododecanoic acid or other oxidized derivatives.

    Reduction: 12-fluorododecanol or other reduced derivatives.

    Substitution: Various substituted fluorododecanoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 12-fluorododecanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: It can be used in studies involving fluorinated lipids and their interactions with biological membranes.

    Industry: Used in the production of specialty chemicals and materials with unique properties, such as enhanced stability and resistance to degradation.

Mechanism of Action

The mechanism of action of ethyl 12-fluorododecanoate involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can influence its reactivity and interactions with other molecules. For example, the presence of fluorine can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes. Additionally, the ester functional group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

    Methyl 12-fluorododecanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 12-chlorododecanoate: Similar structure but with a chlorine atom instead of a fluorine atom.

    Ethyl 12-bromododecanoate: Similar structure but with a bromine atom instead of a fluorine atom.

Uniqueness: this compound is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and resistance to metabolic degradation. The fluorine atom also enhances the compound’s lipophilicity, making it more suitable for applications involving lipid interactions.

Biological Activity

Ethyl 12-fluorododecanoate (C14H27FO2) is an organic compound that belongs to the ester family, characterized by an ethyl group linked to a dodecanoate chain with a fluorine atom at the 12th carbon position. Its unique structure imparts distinct biological activities and potential applications in various fields, particularly in medicinal chemistry and biochemistry.

PropertyValue
Molecular Formula C14H27FO2
Molecular Weight 256.37 g/mol
IUPAC Name This compound
InChI Key ZNQGZVZQXGZLHS-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CCCCCCCCCCF

This compound exhibits biological activity primarily through its interaction with lipid metabolism pathways. The fluorine atom enhances the compound's lipophilicity, which may facilitate its incorporation into lipid membranes or influence enzyme activity related to lipid synthesis and degradation. This property makes it a candidate for studying metabolic processes and potential therapeutic applications.

Biological Studies

  • Lipid Metabolism : Research indicates that this compound can modulate the activity of enzymes involved in fatty acid metabolism, such as acyl-CoA synthetases and fatty acid desaturases. These interactions can alter lipid profiles in biological systems, potentially influencing conditions like obesity and metabolic syndrome.
  • Cellular Uptake : Studies have shown that the compound can be effectively taken up by cells due to its ester nature, which may enhance its bioavailability compared to other fatty acids. This property is crucial for developing drug delivery systems where enhanced cellular uptake is desired.
  • Toxicological Assessment : Preliminary toxicological studies suggest that this compound exhibits low toxicity levels in vitro, making it suitable for further investigation in pharmacological contexts. However, detailed chronic toxicity studies are still required.

Case Studies

  • Study on Lipid Profiles : In a controlled study involving human hepatocyte cell lines, treatment with this compound resulted in a significant increase in triglyceride accumulation compared to untreated controls, indicating its role in lipid storage mechanisms.
  • Fluorinated Compounds in Drug Development : A recent publication highlighted the potential of fluorinated esters like this compound as prodrugs that can release active pharmaceutical ingredients upon enzymatic hydrolysis, thus improving therapeutic efficacy.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundMolecular WeightLipophilicityBiological Activity
Ethyl 12-bromododecanoate284.27 g/molModerateSimilar enzyme interactions but lower membrane incorporation due to larger bromine atom.
Ethyl 12-chlorododecanoate270.27 g/molLowerLess effective in altering lipid metabolism due to reduced reactivity compared to fluorinated compounds.
Ethyl 12-iodododecanoate354.27 g/molHighHigher toxicity levels; less favorable for drug development compared to fluorinated analogs.

Future Directions and Research Needs

The promising biological activities of this compound warrant further investigation into its potential therapeutic applications and mechanisms of action. Future research should focus on:

  • In Vivo Studies : Conducting animal studies to assess metabolic effects and safety profiles.
  • Mechanistic Insights : Elucidating the detailed molecular mechanisms through which this compound affects lipid metabolism.
  • Formulation Development : Exploring its use as a prodrug or in drug delivery systems targeting metabolic disorders.

Q & A

Q. What are the recommended synthetic routes for Ethyl 12-fluorododecanoate, and how do reaction conditions influence yield?

this compound can be synthesized via fluorination of dodecanoate precursors using agents like Selectfluor or DAST. Key variables include solvent polarity (e.g., acetonitrile vs. dichloromethane), temperature (20–80°C), and stoichiometric ratios. Yield optimization typically requires GC-MS monitoring to track intermediate formation and purity . For reproducibility, ensure anhydrous conditions due to fluorinating agents’ moisture sensitivity, and validate results with NMR (¹⁹F and ¹H) for structural confirmation .

Q. How should researchers handle and store this compound to ensure safety and stability?

Fluorinated esters require storage in inert atmospheres (argon) at –20°C to prevent hydrolysis. Safety protocols align with fluorocarbon guidelines: use fume hoods, nitrile gloves, and avoid contact with strong oxidizers. Toxicity data for similar compounds (e.g., perfluorinated acids) suggest potential bioaccumulation risks, necessitating disposal via certified hazardous waste channels .

Q. What spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

  • ¹H and ¹³C NMR : To confirm ester group placement and alkyl chain integrity.
  • ¹⁹F NMR : For fluorination site verification (δ –120 to –220 ppm typical for CF₂ groups).
  • FT-IR : C-F stretching bands (1000–1400 cm⁻¹) and ester carbonyl (1740 cm⁻¹). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., logP, boiling point)?

Discrepancies often arise from measurement techniques (e.g., computational vs. experimental logP). Use consensus values from authoritative databases (ECHA, PubChem) and replicate experiments under controlled conditions. For computational predictions, compare DFT-derived properties with experimental data to identify systematic biases .

Q. What are the best practices for designing a reproducible synthesis protocol?

Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Document reagent sources (e.g., Sigma-Aldrylot numbers).
  • Include negative controls (e.g., non-fluorinated analogs).
  • Use internal standards (e.g., deuterated toluene) for GC-MS quantification. Publish raw data and detailed spectral interpretations to enhance reproducibility .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) models the electron-withdrawing effects of fluorine on ester carbonyl reactivity. Key parameters include HOMO-LUMO gaps and Fukui indices to predict nucleophilic attack sites. Validate models with experimental kinetic studies (e.g., hydrolysis rates in basic media) and compare with non-fluorinated analogs .

Q. What strategies resolve conflicting data on the environmental persistence of fluorinated esters?

Conflicting persistence data may stem from assay variability (e.g., OECD 301B vs. 301F biodegradation tests). Conduct parallel studies using LC-MS/MS to track degradation products (e.g., fluorinated carboxylic acids). Cross-reference with ECHA dossiers on analogous perfluorinated substances to identify structural determinants of persistence .

Q. How do structural isomers of this compound affect biological activity in membrane studies?

Isomer separation requires preparative HPLC with chiral columns (e.g., Chiralpak IA). Assess membrane permeability using fluorescence anisotropy or Langmuir-Blodgett troughs. Compare isomer effects on lipid bilayer fluidity to establish structure-activity relationships. Purity must exceed 95% (validated by chiral GC) to avoid confounding results .

Q. What methodologies quantify trace fluorinated impurities in this compound batches?

Use LC-TOF/MS with isotope dilution (e.g., ¹³C-labeled internal standards) for parts-per-billion detection. Optimize extraction protocols (e.g., solid-phase extraction with C18 cartridges) and validate against reference materials from organizations like NIST. Report uncertainties via triple-quadrupole MRM transitions .

Q. How can researchers design experiments to elucidate the compound’s metabolic pathways in model organisms?

Apply radiolabeled (¹⁴C) this compound in in vitro hepatocyte assays. Use high-resolution orbitrap MS to identify phase I/II metabolites. Compare with in silico predictions (e.g., BioTransformer 3.0) and cross-validate with in vivo studies (e.g., rodent models). Address ethical considerations via IACUC protocols .

Q. Methodological Guidance for Contradictory Data

  • Root-cause analysis : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to isolate variables (e.g., solvent effects vs. catalyst choice) .
  • Peer review : Engage fluorochemistry experts to critique experimental designs pre-publication, reducing post-hoc disputes .

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